molecular formula C10H7N3O B12086061 9aH-imidazo[1,2-a]quinoxalin-4-one

9aH-imidazo[1,2-a]quinoxalin-4-one

Cat. No.: B12086061
M. Wt: 185.18 g/mol
InChI Key: BBJMIXVGWWREBB-UHFFFAOYSA-N
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Description

9aH-Imidazo[1,2-a]quinoxalin-4-one is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9aH-imidazo[1,2-a]quinoxalin-4-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,2-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 9aH-Imidazo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups in the molecule allows for diverse reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action of 9aH-imidazo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: 9aH-Imidazo[1,2-a]quinoxalin-4-one stands out due to its specific biological activities and the ease with which it can be functionalized to produce derivatives with enhanced properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

9aH-imidazo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6,8H

InChI Key

BBJMIXVGWWREBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C3=NC=CN23)C=C1

Origin of Product

United States

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